molecular formula C7H5F6N3O B12844781 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine

6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine

Cat. No.: B12844781
M. Wt: 261.12 g/mol
InChI Key: QSFBNCHOPJKXEE-UHFFFAOYSA-N
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Description

6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine is a chemical compound with the molecular formula C7H5F6N3O and a molecular weight of 261.12 g/mol . This compound is known for its unique structure, which includes a pyridazine ring substituted with a trifluoroethoxy group and an amine group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine typically involves the reaction of a pyridazine derivative with a trifluoroethoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction temperature is maintained between 0°C and 50°C to ensure optimal yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-[2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethoxy]pyridazin-3-amine
  • 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-ol

Uniqueness

6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine is unique due to its specific trifluoroethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H5F6N3O

Molecular Weight

261.12 g/mol

IUPAC Name

6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridazin-3-amine

InChI

InChI=1S/C7H5F6N3O/c8-6(9,10)5(7(11,12)13)17-4-2-1-3(14)15-16-4/h1-2,5H,(H2,14,15)

InChI Key

QSFBNCHOPJKXEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1N)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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